molecular formula C14H18O B2418622 3-(2,3-Dimethylphenyl)cyclohexan-1-one CAS No. 1341861-50-4

3-(2,3-Dimethylphenyl)cyclohexan-1-one

Cat. No.: B2418622
CAS No.: 1341861-50-4
M. Wt: 202.297
InChI Key: JDJBAJKBBWPWCG-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)cyclohexan-1-one is a chemical compound belonging to the class of cyclohexanones. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-5-3-8-14(11(10)2)12-6-4-7-13(15)9-12/h3,5,8,12H,4,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJBAJKBBWPWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCC(=O)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)cyclohexan-1-one typically involves the reaction of 2,3-dimethylphenylmagnesium bromide with cyclohexanone. The reaction is carried out under anhydrous conditions and requires the use of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is usually stirred at room temperature for several hours, followed by workup and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for 3-(2,3-Dimethylphenyl)cyclohexan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)cyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(2,3-Dimethylphenyl)cyclohexan-1-one has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological activity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-2-cyclohexen-1-one: Another cyclohexanone derivative with similar structural features.

    Cyclohexanone: The parent compound of the cyclohexanone class.

Uniqueness

3-(2,3-Dimethylphenyl)cyclohexan-1-one is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct chemical and biological properties.

Biological Activity

3-(2,3-Dimethylphenyl)cyclohexan-1-one, also known as a ketone derivative, has gained attention in scientific research due to its potential biological activities. This compound is characterized by a cyclohexanone structure substituted with a dimethylphenyl moiety, which may influence its interactions with biological systems. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

  • Chemical Formula : C13_{13}H16_{16}O
  • CAS Number : 1341861-50-4
  • Molecular Weight : 192.27 g/mol

The presence of the dimethylphenyl group is significant as it can affect the compound's lipophilicity and reactivity, which in turn influences its biological interactions.

The biological activity of 3-(2,3-Dimethylphenyl)cyclohexan-1-one may involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : It could bind to various receptors, potentially altering signaling pathways that are crucial for cellular functions.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which may contribute to their therapeutic effects.

Antimicrobial Effects

In vitro studies have demonstrated that ketone derivatives can possess antimicrobial properties. These compounds may disrupt bacterial cell membranes or inhibit vital metabolic processes within microbial cells. Future research should investigate the specific antimicrobial spectrum of 3-(2,3-Dimethylphenyl)cyclohexan-1-one against various pathogens.

Neuroprotective Potential

There is emerging evidence that certain ketones can exert neuroprotective effects, potentially through their ability to modulate oxidative stress and inflammation in neuronal cells. This aspect warrants further investigation to determine if 3-(2,3-Dimethylphenyl)cyclohexan-1-one exhibits similar protective effects in neurodegenerative disease models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits Plk1 activity; reduces tumor growth
AntimicrobialPotential disruption of microbial cell membranes
NeuroprotectiveModulates oxidative stress; potential in neuroprotection

Notable Research Findings

  • Inhibition of Cancer Cell Growth : A study explored the effects of structurally similar compounds on cancer cell lines and found significant inhibition of cell proliferation at micromolar concentrations .
  • Antimicrobial Testing : Preliminary tests indicated that ketone derivatives possess varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Neuroprotective Studies : Research into similar compounds suggested mechanisms by which they could protect neurons from oxidative damage, indicating a potential therapeutic avenue for neurodegenerative conditions .

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